![molecular formula C13H10ClN3O2 B13850650 2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzonitrile group attached to a pyrimidine ring, which is further substituted with a chloro and methoxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile typically involves the reaction of 2-chloro-5-methoxy-6-oxopyrimidine with benzonitrile derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
科学的研究の応用
2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-6-methylbenzonitrile: Similar structure but lacks the pyrimidine ring.
5-Methoxy-2-pyrimidinylmethylbenzonitrile: Similar structure but lacks the chloro substituent.
Uniqueness
The presence of both the chloro and methoxy groups on the pyrimidine ring, along with the benzonitrile moiety, gives 2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile unique chemical properties
特性
分子式 |
C13H10ClN3O2 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC名 |
2-[(2-chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H10ClN3O2/c1-19-11-7-16-13(14)17(12(11)18)8-10-5-3-2-4-9(10)6-15/h2-5,7H,8H2,1H3 |
InChIキー |
UCXYQVVNWOJFMT-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(N(C1=O)CC2=CC=CC=C2C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


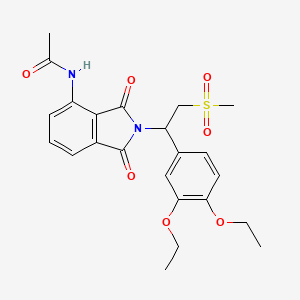
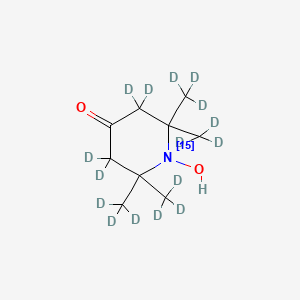
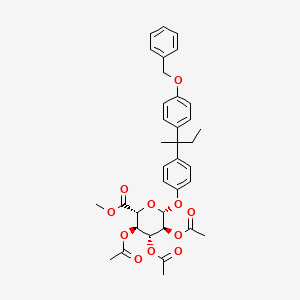
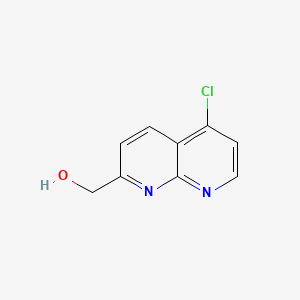
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
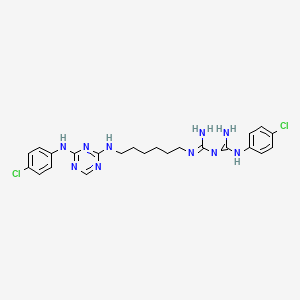
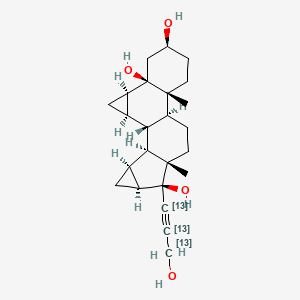
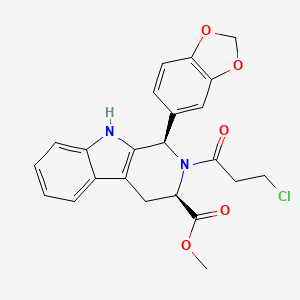
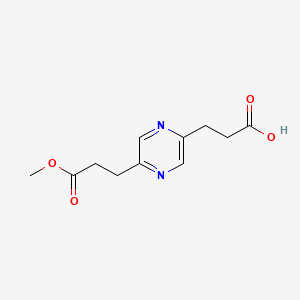
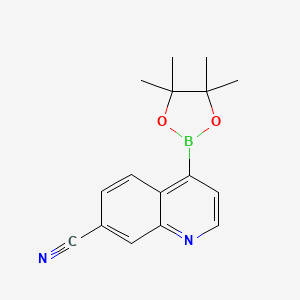
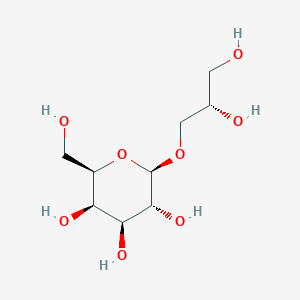
![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
